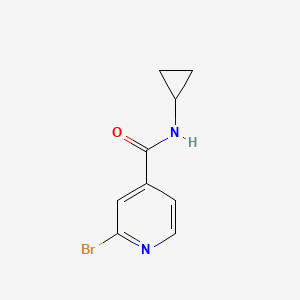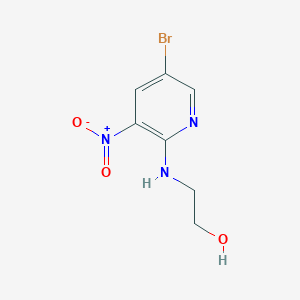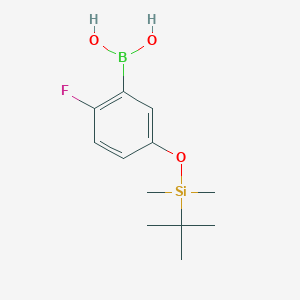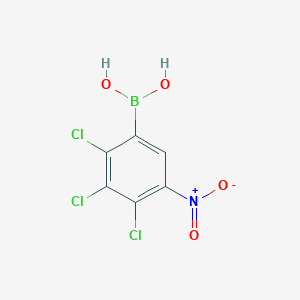
2,3,4-Trichloro-5-nitrophenylboronic acid
Vue d'ensemble
Description
2,3,4-Trichloro-5-nitrophenylboronic acid is a specialized organic compound characterized by its molecular formula C6H3BCl3NO4. This compound features a phenyl ring substituted with three chlorine atoms, a nitro group, and a boronic acid group. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trichloro-5-nitrophenylboronic acid typically involves the nitration of 2,3,4-trichlorophenylboronic acid. This process requires careful control of reaction conditions, including temperature and the use of specific reagents such as nitric acid and sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trichloro-5-nitrophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylboronic acid derivatives, and substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
2,3,4-Trichloro-5-nitrophenylboronic acid is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis, a building block in medicinal chemistry, and a reagent in biochemical assays. Its applications span across various fields, including:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 2,3,4-trichloro-5-nitrophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The nitro group can participate in electron transfer reactions, contributing to its reactivity in biological systems.
Comparaison Avec Des Composés Similaires
2,3,4-Trichloro-5-nitrophenylboronic acid is unique due to its combination of chloro, nitro, and boronic acid functional groups. Similar compounds include:
2,4-Dichloro-5-nitrophenylboronic acid: Lacks one chlorine atom.
3,4,5-Trichlorophenylboronic acid: Lacks the nitro group.
2,3,4-Trichlorophenylboronic acid: Lacks the nitro group.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of this compound.
Propriétés
IUPAC Name |
(2,3,4-trichloro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMJZYQEWYAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674545 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-38-3 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





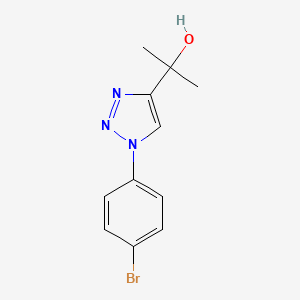


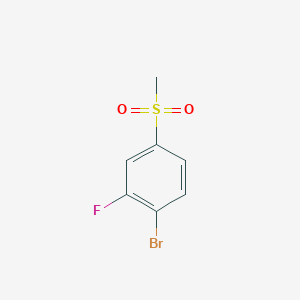

![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)
